5-Ethylpyrimidin-2(1H)-one
Overview
Description
The compound 5-Ethylpyrimidin-2(1H)-one is a derivative of the pyrimidine heterocycle, which is a core structure in many biologically active compounds and pharmaceuticals. Pyrimidine derivatives have been extensively studied due to their wide range of therapeutic applications, including analgesic, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Another method involves the reaction of vinyl azides with thiourea under mild conditions without additional additives to produce polysubstituted 5-aminopyrimidine-2(1H)-thiones . Additionally, a one-pot synthesis approach using magnetically recoverable nanoferro-spinel catalysts has been reported for the synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques. Single crystal X-ray analysis and vibrational spectral studies, along with density functional theory (DFT) calculations, have been employed to determine the optimized molecular crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related pyrimidine derivative .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. Nucleophilic substitution reactions have been used to synthesize novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . Additionally, multicomponent synthesis approaches have been developed for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and therapeutic potential. For example, some synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines exhibited potent analgesic and anti-inflammatory effects with very low ulcer indices . The antioxidant activity of certain pyrimidine derivatives has also been evaluated using assays such as DPPH and hydroxy radical induced DNA strand scission, with some compounds showing promising results .
Scientific Research Applications
Catalysis and Synthesis
5-Ethylpyrimidin-2(1H)-one has been used in the synthesis of various compounds. For instance, it was involved in a one-pot synthesis process using a magnetically recoverable nanoferro-spinel catalyst. This method significantly improved yields in the synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One, demonstrating its utility in catalytic processes (Pachpinde & Langade, 2019).
Biochemical Studies
In biochemical research, analogs of 5-Ethylpyrimidin-2(1H)-one have been studied for their interactions with enzymes. For example, NMR studies of Lactobacillus casei dihydrofolate reductase complexes with various pyrimethamine analogs, including 5-Ethylpyrimidin-2(1H)-one derivatives, provided insights into the hindered rotation about the pyrimidine-phenyl bond in these molecules (Birdsall et al., 1990).
Antimicrobial Research
Studies have shown that derivatives of 5-Ethylpyrimidin-2(1H)-one can possess antimicrobial properties. For example, novel 1, 2, 4-triazolopyrimidines, which utilized 7-aminopyrimidin-5(1H)-one as a starting material, demonstrated promising antimicrobial activities (Abu‐Hashem, Hussein, & Abu‐Zied, 2016).
Pharmacological Applications
Derivatives of 5-Ethylpyrimidin-2(1H)-one have also been evaluated for their pharmacological potential. For example, aminopyrimidine series of 5-HT1A partial agonists were synthesized and showed moderate potency and metabolic stability, demonstrating the potential of these compounds in therapeutic applications (Dounay et al., 2009).
Photocatalysis and Environmental Applications
5-Ethylpyrimidin-2(1H)-one and its derivatives have been studied in the context of environmental science. For instance, photocatalytic degradation kinetics and mechanisms of related compounds in aqueous solutions have been explored, which is relevant for environmental clean-up and pharmaceutical degradation studies (Cao et al., 2013).
Future Directions
properties
IUPAC Name |
5-ethyl-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKXBRRNSJBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493772 | |
Record name | 5-Ethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrimidin-2(1H)-one | |
CAS RN |
64171-56-8 | |
Record name | 5-Ethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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